molecular formula C10H22Cl2N2O4 B13811864 Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride

Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride

Cat. No.: B13811864
M. Wt: 305.20 g/mol
InChI Key: QJUFCCHPNNAPEF-UHFFFAOYSA-N
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Description

Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride, also known as [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride, is a compound with significant applications in various fields. This compound is characterized by its hexamethylene hydrocarbon chain terminated with amine functional groups, making it a diamine. It is commonly used in the production of polymers and serves as a cross-linking agent in epoxy resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride is synthesized through the hydrogenation of adiponitrile. The reaction is conducted on molten adiponitrile diluted with ammonia, using catalysts based on cobalt and iron. The yield is generally good, but side products such as 1,2-diaminocyclohexane, hexamethyleneimine, and bis(hexamethylenetriamine) are also generated . An alternative process uses Raney nickel as the catalyst and adiponitrile diluted with hexamethylenediamine itself as the solvent. This process operates without ammonia and at lower pressure and temperature .

Industrial Production Methods

In industrial settings, the production of Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride involves large-scale hydrogenation of adiponitrile. The process is optimized to maximize yield and minimize the formation of side products. The use of advanced catalysts and reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions include primary amines, amides, nitriles, and various substituted derivatives. These products have significant applications in the synthesis of polymers, pharmaceuticals, and other industrial chemicals .

Scientific Research Applications

Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride involves its interaction with various molecular targets. The amine groups in the compound can form hydrogen bonds and ionic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to cross-link polymers also plays a crucial role in its industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C10H22Cl2N2O4

Molecular Weight

305.20 g/mol

IUPAC Name

2-[6-(carboxymethylamino)hexylamino]acetic acid;dihydrochloride

InChI

InChI=1S/C10H20N2O4.2ClH/c13-9(14)7-11-5-3-1-2-4-6-12-8-10(15)16;;/h11-12H,1-8H2,(H,13,14)(H,15,16);2*1H

InChI Key

QJUFCCHPNNAPEF-UHFFFAOYSA-N

Canonical SMILES

C(CCCNCC(=O)O)CCNCC(=O)O.Cl.Cl

Origin of Product

United States

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